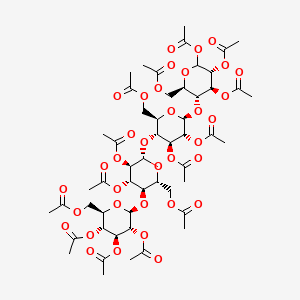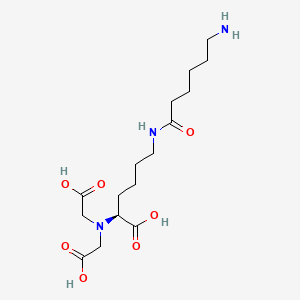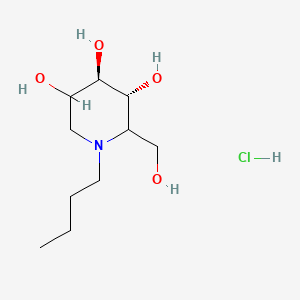
C24 Ceramid
Übersicht
Beschreibung
C24-Ceramid ist eine Art von Sphingolipid, das zu einer Klasse von Lipiden gehört, die ein Rückgrat aus Sphingoidbasen enthalten. Ceramide bestehen aus einem Sphingosin und einer Fettsäure. C24-Ceramid weist insbesondere eine sehr langkettige Fettsäure mit 24 Kohlenstoffatomen auf. Diese Verbindung spielt eine entscheidende Rolle bei zellulären Prozessen wie Apoptose, Zelldifferenzierung und Seneszenz. Es befindet sich in Zellmembranen und ist an Signalwegen beteiligt, die das Zellverhalten regulieren .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
C24-Ceramid kann durch verschiedene Methoden synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Kondensation von Sphingosin mit einer Fettsäure. Die Reaktion erfordert typischerweise einen Katalysator wie Ceramidsynthase und findet unter bestimmten Bedingungen statt, um die korrekte Bildung der Ceramidbindung sicherzustellen. Die Reaktion kann in einem organischen Lösungsmittel bei erhöhten Temperaturen durchgeführt werden, um den Kondensationsprozess zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von C24-Ceramid häufig den Einsatz biotechnologischer Methoden. Mikrobielle Fermentation und enzymatische Synthese werden üblicherweise eingesetzt, um Ceramide in großem Maßstab zu produzieren. Diese Methoden werden aufgrund ihrer Effizienz und der Möglichkeit, den Produktionsprozess zu steuern, um hochreine Ceramide zu erhalten, bevorzugt .
Wissenschaftliche Forschungsanwendungen
C24-Ceramide has numerous scientific research applications across various fields:
Wirkmechanismus
Target of Action
C24 Ceramide, also known as Cer(d18:1/24:0), N-tetracosanoylsphingosine, or Lignoceric Ceramide, primarily targets Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma (PIP4K2C) . PIP4K2C is a regulator of the mammalian target of rapamycin (mTOR), a key protein involved in cell growth, proliferation, and survival .
Mode of Action
C24 Ceramide interacts with its target, PIP4K2C, by directly binding to it . This binding facilitates the formation and activation of the mTOR complex , which in turn influences various cellular processes such as protein synthesis and cell proliferation .
Biochemical Pathways
C24 Ceramide plays a significant role in the de novo pathway of ceramides . It is synthesized by ceramide synthase 2 (CERS2), and its production affects length-specific ceramide production in tissues . The interaction of C24 Ceramide with PIP4K2C facilitates mTOR signaling activation, influencing various downstream effects such as cell proliferation and migration .
Pharmacokinetics
It is known that ceramides can be found in serum extracellular vesicles . The concentration of C24 Ceramide in these vesicles increases with age, suggesting that its bioavailability may be influenced by physiological factors .
Result of Action
The action of C24 Ceramide results in several molecular and cellular effects. It promotes cell proliferation and migration, particularly in the context of gallbladder cancer . Moreover, altered levels of C24 Ceramide might be a potential indication in tumor monitoring . It also plays a vital role in inducing cell death .
Action Environment
The action of C24 Ceramide can be influenced by various environmental factors. For instance, its miscibility with palmitoyl sphingomyelin in bilayer membranes is markedly influenced by the acyl chain composition in ceramides . Furthermore, the ceramide’s action can be influenced by the presence of other molecules in its environment. For example, C6-Ceramide, an analogue of natural ceramide, can compete with C24-Ceramide for PIP4K2C binding, thereby influencing the activation of mTOR signaling .
Biochemische Analyse
Biochemical Properties
C24 Ceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized by ceramide synthases (CerS), which are integral membrane proteins of the endoplasmic reticulum . Ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols [long-chain base] and fatty acids through a de novo pathway, a sphingomyelin (SM) hydrolysis pathway and a salvage pathway .
Cellular Effects
C24 Ceramide has significant effects on various types of cells and cellular processes. It induces time-dependent changes in membrane properties and membrane reorganization . In the context of aging, C24 Ceramide may contribute directly to cell non-autonomous aging . In cancer progression, C24 Ceramide promotes cell proliferation and migration .
Molecular Mechanism
C24 Ceramide exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Ceramide synthases (CerS) play a crucial role in the synthesis of C24 Ceramide . The molecular mechanism underlying ceramide synthesis by CerS enzymes involves a covalent acyl-enzyme intermediate .
Temporal Effects in Laboratory Settings
The effects of C24 Ceramide change over time in laboratory settings. It induces time-dependent changes in membrane properties . There is a significant increase in the average amount of C24 Ceramide in extracellular vesicles from older women compared to those from younger women .
Dosage Effects in Animal Models
The effects of C24 Ceramide vary with different dosages in animal models. Application of C24 Ceramide, but not C16 Ceramide or C24 Phosphatidylcholine, to ceramide kinase mutants rescues both neuronal polarity determination and lipid-raft density in the growth cone .
Metabolic Pathways
C24 Ceramide is involved in various metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . Ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols [long-chain base] and fatty acids .
Transport and Distribution
C24 Ceramide is transported and distributed within cells and tissues. In mammalian cells, the ceramide transfer protein forms a contact site between the ER and the trans-Golgi region and transports ceramide utilizing its steroidogenic acute regulatory protein-related lipid transfer domain .
Subcellular Localization
C24 Ceramide is localized in the endoplasmic reticulum where it is synthesized . The structures of ceramides found in mammals and yeast are illustrated. C16 ceramide and C24 ceramide with C24:0 or C24:1 FA exist ubiquitously in mammalian tissues, although the ratio of C16 ceramide to C24 ceramide varies among tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C24-Ceramide can be synthesized through various methods. One common synthetic route involves the condensation of sphingosine with a fatty acid. The reaction typically requires a catalyst such as ceramide synthase and occurs under specific conditions to ensure the correct formation of the ceramide bond. The reaction can be carried out in an organic solvent at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of C24-Ceramide often involves the use of biotechnological methods. Microbial fermentation and enzymatic synthesis are commonly employed to produce ceramides on a large scale. These methods are preferred due to their efficiency and the ability to control the production process to yield high-purity ceramides .
Analyse Chemischer Reaktionen
Arten von Reaktionen
C24-Ceramid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: C24-Ceramid kann zu Ceramid-1-phosphat oxidiert werden, das an der Zellsignalisierung beteiligt ist.
Reduktion: Reduktionsreaktionen können Ceramide in Dihydroceramide umwandeln, die unterschiedliche biologische Funktionen haben.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Fettsäuren für Substitutionsreaktionen. Diese Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, einschließlich spezifischer pH-Werte und Temperaturen, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ceramid-1-phosphat, Dihydroceramide und verschiedene substituierte Ceramide. Jedes dieser Produkte hat unterschiedliche biologische Funktionen und kann in verschiedenen wissenschaftlichen Anwendungen eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
C24-Ceramid hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:
Chemie: Es wird zur Untersuchung von Lipidmembranen und deren Eigenschaften verwendet.
Biologie: C24-Ceramid wird auf seine Rolle bei der Zellsignalisierung, Apoptose und Seneszenz untersucht.
Medizin: Ceramide, einschließlich C24-Ceramid, werden auf ihre potenziellen therapeutischen Anwendungen untersucht.
Wirkmechanismus
C24-Ceramid übt seine Wirkungen über verschiedene Mechanismen aus. Es kann die Membra Eigenschaften beeinflussen, indem es Veränderungen in der Membranfluidität und -organisation induziert. Darüber hinaus interagiert C24-Ceramid mit spezifischen molekularen Zielstrukturen, wie Proteinkinasen und Phosphatasen, um Signalwege zu regulieren, die an Apoptose und Zelldifferenzierung beteiligt sind. Die Verbindung kann auch die Aktivität von Enzymen, die am Lipidstoffwechsel beteiligt sind, modulieren, was zelluläre Prozesse weiter beeinflusst .
Vergleich Mit ähnlichen Verbindungen
C24-Ceramid ist aufgrund seiner sehr langkettigen Fettsäure einzigartig. Ähnliche Verbindungen umfassen:
C18-Ceramid: Enthält eine 18-Kohlenstoff-Fettsäurekette und wird mit Stoffwechselerkrankungen und Hauterkrankungen in Verbindung gebracht.
C20-Ceramid: Enthält eine 20-Kohlenstoff-Fettsäurekette und spielt eine Rolle bei der Aufrechterhaltung der Hautbarrierefunktion.
Im Vergleich zu diesen ähnlichen Verbindungen ist C24-Ceramid besonders wichtig für seine Rolle bei der zellulären Seneszenz und seine potenziellen therapeutischen Anwendungen bei der Behandlung altersbedingter Erkrankungen .
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVOYPTFQEGPH-AUTSUKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34435-05-7 | |
| Record name | C24-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34435-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cer(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the significance of Cer(d18:1/24:0) in cardiovascular disease?
A1: While some ceramides are considered risk factors for cardiovascular disease, Cer(d18:1/24:0) has shown inconsistent results. Some studies associate higher ratios of other ceramides to Cer(d18:1/24:0) with increased cardiovascular risk [ [, , , , , , , , , ] ]. This suggests a potential protective role for Cer(d18:1/24:0) or a more nuanced interaction within the ceramide network. Further research is needed to clarify its precise role in cardiovascular health.
Q2: What is the role of Cer(d18:1/24:0) in metabolic disorders?
A5: Research suggests a complex role. While some studies associate Cer(d18:1/24:0) with improved metabolic response to metformin in women with polycystic ovary syndrome [ [] ], others demonstrate its decrease in liver cirrhosis with increasing severity of the disease [ [] ]. This highlights the need for further investigation to understand its role in different metabolic disorders.
Q3: How does Cer(d18:1/24:0) relate to inflammation?
A6: Findings suggest a potential anti-inflammatory role for Cer(d18:1/24:0). In ulcerative colitis, its levels were altered compared to healthy controls, indicating involvement in the inflammatory response [ [] ]. Additionally, CerS2, responsible for C22-24 ceramide synthesis, appears to play a role in regulating immune responses during airway inflammation, potentially impacting inflammatory pathways [ [] ].
Q4: How do levels of Cer(d18:1/24:0) change with aging?
A8: Studies in mice indicate that aging might lead to decreased levels of C22, C24:1, and C24 ceramides in gastric smooth muscle, potentially contributing to age-associated motility disorders [ [] ]. Further research is needed to determine the impact of aging on Cer(d18:1/24:0) levels in different tissues and its implications for human health.
Q5: What is the role of Ceramide Synthase 2 (CerS2) in relation to Cer(d18:1/24:0)?
A9: CerS2 is the enzyme primarily responsible for synthesizing very-long-chain ceramides, including Cer(d18:1/24:0) [ [, ] ]. Studies using CerS2-deficient mice have shown alterations in sphingolipid profiles, including a decrease in C24 ceramides, leading to various physiological effects [ [, , , ] ].
Q6: What are the common analytical methods used to measure Cer(d18:1/24:0)?
A10: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed to quantify Cer(d18:1/24:0) and other ceramides in various biological samples [ [, , , , , , , , , , , , , , , , , , , ] ]. This technique provides high sensitivity and specificity for measuring these lipids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



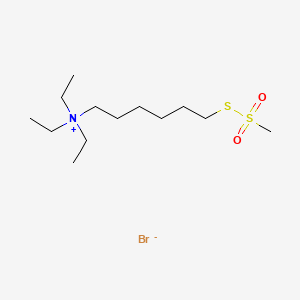
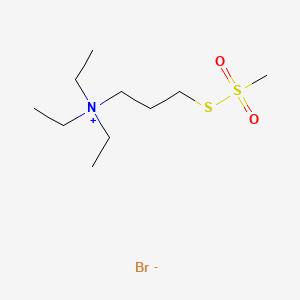
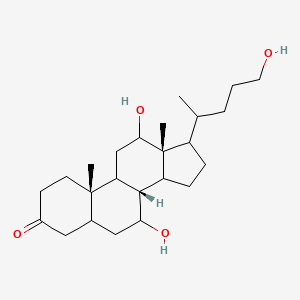
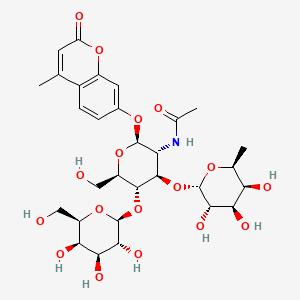
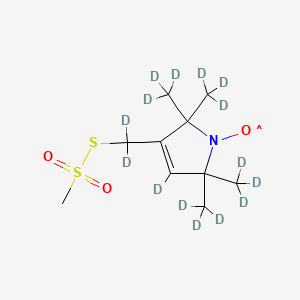
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
